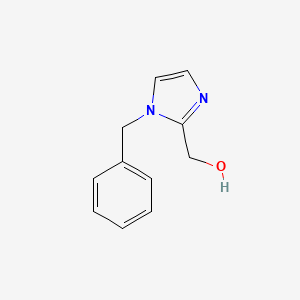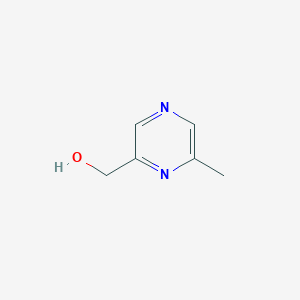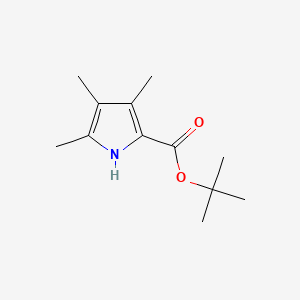
(1-Benzyl-1H-imidazol-2-yl)methanol
Descripción general
Descripción
“(1-Benzyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H12N2O . It is a heterocyclic compound .
Synthesis Analysis
There are several methods for the synthesis of “(1-Benzyl-1H-imidazol-2-yl)methanol”. One method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . Another method involves the treatment of N-BENZYLAMINOACETALDEHYDE DIETHYL ACETAL .Molecular Structure Analysis
The molecular structure of “(1-Benzyl-1H-imidazol-2-yl)methanol” consists of a benzyl group attached to an imidazole ring, which is further attached to a methanol group .Physical And Chemical Properties Analysis
“(1-Benzyl-1H-imidazol-2-yl)methanol” is a solid compound . It has a molecular weight of 188.23 . Its melting point is 89-92°C, and its predicted boiling point is 354.9±25.0 °C . The compound has a predicted density of 1.13±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Conversion into Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl) methanol derivatives, closely related to (1-Benzyl-1H-imidazol-2-yl)methanol, have been synthesized and are convertible into carbonyl compounds via corresponding quaternary salts. These systems can be considered as a masked form of the carbonyl group and a synthon of the group, demonstrating significant synthetic utility in organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Corrosion Inhibition
Imidazole-based molecules, including (1-Benzyl-1H-imidazol-2-yl)methanol, have been applied in the inhibition of carbon steel corrosion in acidic mediums. Their effectiveness is attributed to their molecular structure, with computational methods confirming the correlation between molecule polarity and corrosion inhibition efficiency (Costa et al., 2021).
Catalysis and Synthesis of Biomimetic Chelating Ligands
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a variant of the target molecule, has been synthesized and identified as a potential precursor for the synthesis of biomimetic chelating ligands, highlighting its role in catalysis and material science (Gaynor, McIntyre, & Creutz, 2023).
Synthesis of Fluorescent Probes
Derivatives of (1-Benzyl-1H-imidazol-2-yl)methanol have been used in the synthesis of fluorescent probes, such as Zn^2+ fluorescent probes, illustrating its applicability in analytical chemistry and sensor development (Wen-yao, 2012).
Biodiesel Production
The molecule has also found application in biodiesel production, where ionic liquids based on 1-benzyl-1H-imidazole, similar to (1-Benzyl-1H-imidazol-2-yl)methanol, have been used as catalysts for the transesterification of Nigella sativa seed oil (Aghabarari, Dorostkar, & Martínez-Huerta, 2014).
Electrochemical Applications
In the field of electrochemistry, derivatives of (1-Benzyl-1H-imidazol-2-yl)methanol have been investigated as corrosion inhibitors for copper in acidic mediums. Their effectiveness is linked to their molecular structure and electronic properties (Costa, Almeida-Neto, Marinho, et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
(1-benzylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKRGDBBXWNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309838 | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-1H-imidazol-2-yl)methanol | |
CAS RN |
5376-10-3 | |
| Record name | 5376-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














